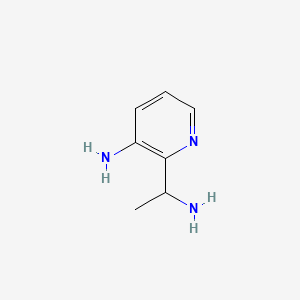

2-(1-Aminoethyl)pyridin-3-amine

Description

Contextualization within Heterocyclic Amine Chemistry

Heterocyclic amines are organic compounds that feature a ring structure containing atoms of at least two different elements, including at least one nitrogen atom in an amine group. ekb.egnih.gov This class of compounds is exceptionally common in nature and is fundamental to many biological processes. ekb.egresearchgate.net Many vitamins, alkaloids, and the nucleobases that constitute DNA and RNA are based on heterocyclic amine structures. nih.gov

The pyridine (B92270) ring within 2-(1-Aminoethyl)pyridin-3-amine is an archetypal example of a nitrogen-containing heterocycle. researchgate.net Similar to benzene, pyridine is an aromatic molecule with a delocalized π-electron system. ekb.eg However, the presence of the electronegative nitrogen atom in the ring alters its chemical properties significantly. The nitrogen atom makes the ring electron-deficient, which influences its reactivity in electrophilic aromatic substitution reactions. Furthermore, the lone pair of electrons on the pyridine nitrogen is available for protonation, rendering pyridine and its derivatives basic. ekb.egresearchgate.net The presence of additional amino groups, as in the case of 2-(1-Aminoethyl)pyridin-3-amine, further modulates the electronic properties and basicity of the molecule.

Overview of Primary Amine and Pyridine Derivatives in Advanced Chemical Research

The primary amine group is one of the most common functional groups found in drug molecules. d-nb.info Its basicity allows for the formation of salts, which can enhance water solubility, a crucial property for drug delivery. d-nb.info The protonated form of the amine can also form critical ionic bonds with biological targets such as enzymes and receptors, making it a key pharmacophoric feature. d-nb.info The development of new synthetic methods involving primary amines, including reactions that cleave the otherwise stable carbon-nitrogen bond, is an active area of research aimed at constructing novel molecular frameworks. frontiersin.org

Pyridine and its derivatives are widely recognized as "privileged scaffolds" in medicinal chemistry due to their prevalence in a vast number of biologically active compounds. vulcanchem.comresearchgate.net This structural motif is present in drugs with a wide range of therapeutic applications, including antimicrobial, antiviral, anticancer, and anti-inflammatory agents. vulcanchem.com The chemical stability, water solubility, and hydrogen bonding capability of the pyridine ring make it an attractive component in drug design. vulcanchem.com Synthetic chemists continue to create novel analogs based on the pyridine template to explore their mechanisms of action and identify new therapeutic leads. vulcanchem.com

Scope and Research Focus of the Compound

While extensive, detailed research specifically on 2-(1-Aminoethyl)pyridin-3-amine is not widely available in public literature, its structural components suggest a significant potential for investigation. The research focus can be inferred from studies on closely related analogs and the broader class of pyridinamine derivatives. The primary areas of interest include its use as a scaffold for creating enzyme inhibitors and as a versatile building block in organic synthesis.

The physical and chemical properties of 2-(1-Aminoethyl)pyridin-3-amine and a closely related isomer are summarized in the table below, highlighting the data available for these compounds.

Table 1: Physicochemical Properties of 2-(1-Aminoethyl)pyridin-3-amine and a Related Isomer

| Property | 2-(1-Aminoethyl)pyridin-3-amine | 2-(1-Aminoethyl)pyridine |

|---|---|---|

| CAS Number | 1270326-64-1 sigmaaldrich.comcdnsciencepub.com | 42088-91-5 sigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | C₇H₁₁N₃ sigmaaldrich.com | C₇H₁₀N₂ sigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 137.18 g/mol sigmaaldrich.com | 122.17 g/mol sigmaaldrich.comsigmaaldrich.com |

| Form | Not specified | Liquid sigmaaldrich.comsigmaaldrich.com |

| Density | Not specified | 1.002 g/mL at 25 °C sigmaaldrich.comsigmaaldrich.com |

| Refractive Index | Not specified | n20/D 1.528 sigmaaldrich.comsigmaaldrich.com |

Research into pyridinamine derivatives has shown their potential as inhibitors of various enzymes. For instance, different derivatives have been investigated for their ability to inhibit kinases, which are crucial targets in cancer therapy.

Table 2: Research Focus on Pyridinamine Derivatives as Enzyme Inhibitors

| Derivative Class | Target Enzyme/Application | Research Findings |

|---|---|---|

| Pyridinamine derivatives | Pim kinases | Clinical candidates like PIM447 have shown promising activity against different types of Pim kinases, which are implicated in solid and hematological tumors. ekb.eg |

| Aminopyridine derivatives | BACE1 (β-secretase) | The aminopyridine motif has been identified as a potential binder to the active site of BACE1, an enzyme associated with Alzheimer's disease, although synthesized derivatives showed weak inhibitory activity. nih.gov |

| Di-aryl Pyridinamine analogs | Estrogen Receptor (ER+) | Molecular docking studies suggest that these analogs could be potential inhibitors of the ER+ protein receptor, relevant for breast cancer treatment. researchgate.net |

| Pyridylpiperazine derivatives | Urease | Certain derivatives have shown potent urease inhibition, which is a target for treating infections caused by urease-producing bacteria. frontiersin.org |

The unique arrangement of nitrogen atoms in 2-(1-Aminoethyl)pyridin-3-amine also makes it an interesting ligand for coordination chemistry. The synthesis of macrocyclic compounds containing pyridine and amine functionalities has been explored for their ability to form stable complexes with various metal ions. cdnsciencepub.com Furthermore, related imidazo[1,2-a]pyridines, which can be synthesized from aminopyridines, have been investigated for a range of biological activities, including antiulcer properties. nih.gov This highlights the utility of aminopyridine scaffolds in constructing diverse and pharmacologically relevant molecules.

Properties

IUPAC Name |

2-(1-aminoethyl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-5(8)7-6(9)3-2-4-10-7/h2-5H,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRBZAPCQLIYXQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC=N1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Spectroscopic and Structural Elucidation of 2 1 Aminoethyl Pyridin 3 Amine

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Linear-Dichroic Infrared (IR-LD) Spectroscopy

Linear-Dichroic Infrared (IR-LD) spectroscopy is a powerful technique for determining the orientation of specific functional groups within a molecule, provided the sample can be oriented in an anisotropic medium, such as a stretched polymer or a liquid crystal. For 2-(1-Aminoethyl)pyridin-3-amine, this method would involve aligning the molecules and measuring the differential absorption of infrared light polarized parallel and perpendicular to the alignment axis.

The resulting IR-LD spectrum would reveal the orientation of the transition dipole moments of various vibrational modes. For instance, the N-H stretching vibrations of the primary amine groups (both on the ethyl side chain and the pyridine (B92270) ring), the C-N stretching vibrations, and the aromatic C-H and C=C/C=N stretching modes of the pyridine ring would exhibit specific dichroic ratios. Analysis of these ratios would allow for the determination of the average orientation of the pyridine ring and the conformation of the 1-aminoethyl side chain relative to the aromatic core. This information is crucial for understanding the molecule's three-dimensional structure and intermolecular interactions in an ordered state.

IRMPD Spectroscopy for Gas-Phase Structure

Infrared Multiple Photon Dissociation (IRMPD) spectroscopy is an advanced mass spectrometry-based technique used to obtain vibrational spectra of gas-phase ions, providing insight into their intrinsic molecular structure free from solvent or crystal packing effects. nih.gov In this method, mass-selected ions of protonated 2-(1-Aminoethyl)pyridin-3-amine would be trapped and irradiated with a tunable infrared laser. nih.govnih.gov When the laser frequency is resonant with a vibrational mode, the ion sequentially absorbs multiple photons, leading to an increase in internal energy and eventual dissociation. nih.gov The vibrational spectrum is then constructed by plotting the fragmentation efficiency as a function of the laser wavenumber.

The resulting IRMPD spectrum would provide key information on the gas-phase conformation and protonation site of the molecule. By comparing the experimental spectrum with theoretical spectra calculated for different possible isomers and protonation sites (e.g., the pyridine nitrogen vs. the two amine nitrogens) using computational methods like Density Functional Theory (DFT), the most stable gas-phase structure can be identified. nih.gov This technique is particularly valuable for distinguishing between different conformers and understanding the fundamental structure-property relationships of the isolated molecule. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight and elucidate the structure of a compound through its fragmentation pattern upon ionization. The molecular formula of 2-(1-Aminoethyl)pyridin-3-amine is C₇H₁₁N₃, giving it a monoisotopic molecular weight of approximately 137.10 Da.

Upon electron impact ionization, aliphatic amines typically undergo a characteristic fragmentation process known as alpha-cleavage. libretexts.orgmiamioh.edulibretexts.org This involves the homolytic cleavage of a carbon-carbon bond adjacent to the nitrogen atom, which is a dominant pathway due to the stabilization of the resulting radical cation. libretexts.orglibretexts.org

For 2-(1-Aminoethyl)pyridin-3-amine, the primary fragmentation is expected to be the alpha-cleavage between the chiral carbon and the methyl group of the 1-aminoethyl side chain. This would result in the loss of a methyl radical (•CH₃, mass 15) and the formation of a stable, resonance-delocalized cation.

Predicted Fragmentation Pattern:

Molecular Ion (M⁺): The spectrum would show a molecular ion peak at an m/z corresponding to the molecular weight of the compound. Given the odd number of nitrogen atoms, this peak would conform to the nitrogen rule and appear at an odd m/z value, approximately 137.

Base Peak (M-15): The most abundant fragment ion, or base peak, is predicted to result from the loss of a methyl group (•CH₃) via alpha-cleavage, leading to a fragment at m/z 122.

Other Fragments: Further fragmentation of the pyridine ring or the side chain could lead to other characteristic ions, though these are typically of lower intensity.

Electronic Absorption and Circular Dichroism (CD) Spectroscopy

Electronic absorption (UV-Vis) and circular dichroism (CD) spectroscopy are used to study the electronic transitions within a molecule. Since 2-(1-Aminoethyl)pyridin-3-amine possesses a chiral center at the carbon of the ethylamino group, it is optically active and will produce a CD spectrum.

The UV-Vis spectrum is expected to show absorptions characteristic of the substituted pyridine ring, likely in the near-UV region (250-300 nm), corresponding to π→π* and n→π* electronic transitions. nih.gov The presence of two amino groups on the pyridine ring will influence the position and intensity of these bands compared to unsubstituted pyridine.

The CD spectrum provides information about the stereochemistry of the chiral center. It measures the differential absorption of left and right circularly polarized light. For a specific enantiomer, (R)- or (S)-2-(1-Aminoethyl)pyridin-3-amine, the CD spectrum would exhibit positive and/or negative bands (Cotton effects) in the regions of the UV-Vis absorptions. mdpi.com The sign and magnitude of these Cotton effects are directly related to the three-dimensional arrangement of the chromophore (the pyridine ring) and the substituents around the chiral center. Theoretical calculations would be essential to correlate the observed CD spectrum with the absolute configuration of the molecule. researchgate.netresearchgate.net

Single Crystal X-ray Diffraction for Definitive Structural Determination

Single crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. This technique would provide unambiguous information on bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and stereochemistry. Although no published crystal structure for 2-(1-Aminoethyl)pyridin-3-amine exists, data from structurally similar pyridine derivatives provide a basis for what could be expected. nih.govresearchgate.netimanagerpublications.comeurjchem.com

Crystal System, Space Group, and Unit Cell Parameters

To perform this analysis, a high-quality single crystal of 2-(1-Aminoethyl)pyridin-3-amine would be required. The crystal would be mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern would be analyzed to determine the unit cell parameters (the dimensions a, b, c and angles α, β, γ of the repeating unit), the crystal system, and the space group. For example, related aminopyridine compounds have been found to crystallize in systems such as monoclinic or orthorhombic. researchgate.netimanagerpublications.com

Table 1: Illustrative Crystallographic Data Template for 2-(1-Aminoethyl)pyridin-3-amine (Note: This table is a template; no experimental data is available for this compound.)

| Parameter | Value |

|---|---|

| Crystal system | e.g., Monoclinic |

| Space group | e.g., P2₁/c |

| a (Å) | Hypothetical Value |

| b (Å) | Hypothetical Value |

| c (Å) | Hypothetical Value |

| α (°) | Hypothetical Value |

| β (°) | Hypothetical Value |

| γ (°) | Hypothetical Value |

| Volume (ų) | Hypothetical Value |

| Z | Hypothetical Value |

Bond Distances, Bond Angles, and Torsion Angles Analysis

Following the determination of the unit cell and space group, the full crystal structure would be solved and refined. This process yields the precise coordinates of each atom in the asymmetric unit, from which all geometric parameters can be calculated. This analysis would provide definitive values for:

Bond Distances: The lengths of all covalent bonds, such as the C-C, C-N, and C-H bonds within the pyridine ring and the aminoethyl side chain.

Bond Angles: The angles between adjacent bonds, defining the local geometry around each atom (e.g., the C-C-N angle at the chiral center).

Torsion Angles: The dihedral angles that describe the conformation of the molecule, particularly the rotation around the C-C bond connecting the side chain to the pyridine ring and the orientation of the amino groups.

This detailed structural information is invaluable for understanding the molecule's shape, steric hindrance, and potential for intermolecular interactions, such as hydrogen bonding, in the solid state.

Table 2: Template for Selected Bond Distances of 2-(1-Aminoethyl)pyridin-3-amine (Note: This table is a template; no experimental data is available for this compound.)

| Bond | Distance (Å) |

|---|---|

| N(1)-C(2) | Hypothetical Value |

| C(2)-C(7) | Hypothetical Value |

| C(7)-N(8) | Hypothetical Value |

| C(7)-C(9) | Hypothetical Value |

| C(3)-N(10) | Hypothetical Value |

Table 3: Template for Selected Bond Angles of 2-(1-Aminoethyl)pyridin-3-amine (Note: This table is a template; no experimental data is available for this compound.)

| Atoms | Angle (°) |

|---|---|

| C(6)-N(1)-C(2) | Hypothetical Value |

| C(3)-C(2)-C(7) | Hypothetical Value |

| N(1)-C(2)-C(7) | Hypothetical Value |

| C(2)-C(7)-N(8) | Hypothetical Value |

| C(2)-C(7)-C(9) | Hypothetical Value |

Analysis of Intermolecular Interactions and Crystal Packing

A comprehensive analysis of the intermolecular interactions and crystal packing for 2-(1-Aminoethyl)pyridin-3-amine cannot be provided at this time. An extensive search of publicly available scientific literature and crystallographic databases did not yield a published crystal structure for this specific compound.

The detailed elucidation of a molecule's crystal packing, including the identification and geometric characterization of intermolecular forces such as hydrogen bonds and π-π stacking interactions, is contingent upon the availability of its experimentally determined crystal structure data, typically in the form of a Crystallographic Information File (CIF). This data provides the precise atomic coordinates within the unit cell, allowing for the calculation of bond lengths, angles, and intermolecular distances that govern the supramolecular assembly.

Without this foundational data for 2-(1-Aminoethyl)pyridin-3-amine, any discussion of its specific intermolecular interactions or the generation of corresponding data tables would be purely speculative and would not meet the required standards of scientific accuracy.

While general principles of intermolecular interactions in related aminopyridine derivatives are documented, applying these generalities directly to 2-(1-Aminoethyl)pyridin-3-amine without experimental validation would not constitute a "Comprehensive Spectroscopic and Structural Elucidation" for this unique compound. The precise nature of its crystal packing is determined by a unique interplay of its specific functional groups—the pyridine nitrogen, the 3-amino group, and the 1-aminoethyl substituent—which cannot be accurately predicted without experimental structural analysis.

Further research, specifically the successful crystallization and subsequent X-ray diffraction analysis of 2-(1-Aminoethyl)pyridin-3-amine, is required to enable a detailed and accurate description of its crystal packing and intermolecular interactions.

Advanced Theoretical and Computational Chemistry of 2 1 Aminoethyl Pyridin 3 Amine

Quantum Mechanical Calculations for Electronic Structure

Quantum mechanical calculations are fundamental to predicting the geometry, stability, and electronic characteristics of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic wavefunction and energy of the system.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. imist.ma DFT methods calculate the electron density of a system to determine its energy and other properties. Common functionals used for organic molecules like aminopyridines include B3LYP and B3PW91, which are hybrid functionals that incorporate a portion of exact exchange from Hartree-Fock theory with exchange and correlation functionals. dergipark.org.tr These methods are adept at modeling the electronic structure of both ground and excited states. imist.ma

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), offer a higher level of theory by systematically improving upon the Hartree-Fock approximation. While more computationally demanding than DFT, MP2 is particularly effective for systems where electron correlation effects are significant. For molecules with multiple lone pairs and π-systems, like 2-(1-Aminoethyl)pyridin-3-amine, MP2 can provide a more accurate description of non-covalent interactions and electron correlation.

In studies of related aminopyridine derivatives, both DFT and ab initio methods have been successfully employed to optimize molecular geometries and predict spectroscopic properties. dergipark.org.trmdpi.com For instance, DFT calculations on the isomeric 4-(1-aminoethyl)pyridine were performed to investigate its quantum chemical properties, demonstrating the utility of these methods for this class of compounds. dergipark.org.tr

The accuracy of any quantum chemical calculation is critically dependent on the choice of the basis set, which is a set of mathematical functions used to build molecular orbitals. Pople-style basis sets, such as the 6-311+G(d,p) set, are widely used for organic molecules. dergipark.org.trresearchgate.net This notation indicates a split-valence basis set with diffuse functions (+) on heavy atoms and polarization functions (d,p) on both heavy atoms and hydrogens. Diffuse functions are crucial for accurately describing anions and weak interactions, while polarization functions allow for more flexibility in describing the shape of atomic orbitals within the molecular environment.

For instance, in the computational analysis of 4-(1-aminoethyl)pyridine, the B3LYP and B3PW91 functionals were paired with the 6-311+G(d,p) basis set to ensure a reliable description of its electronic structure. dergipark.org.tr Such a combination is generally considered a good standard for obtaining accurate geometries and electronic properties for small to medium-sized organic molecules. imist.mascispace.com

Frontier Molecular Orbital (FMO) theory is a key conceptual tool in chemistry for predicting reactivity. dergipark.org.tr The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. dergipark.org.tr A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com This energy also corresponds to the lowest electronic excitation energy.

In a DFT study on the related isomer 4-(1-aminoethyl)pyridine, the FMOs were analyzed to understand its reactivity. The low energy gap suggested that charge transfer could readily occur within the molecule. dergipark.org.tr

Table 1: Calculated Frontier Molecular Orbital Properties for the Isomer 4-(1-Aminoethyl)pyridine Data sourced from a DFT study on the isomer 4-(1-Aminoethyl)pyridine and presented for comparative insight. dergipark.org.tr

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the molecule's electron density surface and color-coded to indicate regions of varying electrostatic potential. MEP maps are invaluable for identifying the reactive sites of a molecule for electrophilic and nucleophilic attack. mdpi.com

Typically, regions with a negative electrostatic potential (colored red) are rich in electrons and susceptible to electrophilic attack, while regions with a positive potential (colored blue) are electron-poor and prone to nucleophilic attack. scispace.com For 2-(1-Aminoethyl)pyridin-3-amine, an MEP map would be expected to show significant negative potential around the nitrogen atom of the pyridine (B92270) ring and the nitrogen of the 3-amino group, as these are the most electronegative atoms with lone pairs of electrons. Conversely, positive potential would be concentrated on the hydrogen atoms of the amino groups, making them potential sites for hydrogen bonding.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within a molecule by transforming the calculated wave function into localized orbitals corresponding to chemical bonds and lone pairs. researchgate.net This method allows for the quantification of electron delocalization and hyperconjugative interactions by examining the interactions between filled (donor) and empty (acceptor) orbitals. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The presence of single bonds in the ethylamine (B1201723) side chain of 2-(1-Aminoethyl)pyridin-3-amine allows for considerable conformational freedom. Understanding the preferred three-dimensional structures and their relative energies is crucial, as the conformation can significantly influence the molecule's biological activity and physical properties.

Conformational analysis can be performed by systematically rotating the rotatable bonds and calculating the energy of each resulting structure using quantum mechanical methods. A study on the related compound 2-(β-aminoethyl)-pyridine (AEP) using DFT found nine stable conformers with similar Gibbs free energies, highlighting the complexity of its potential energy surface. tandfonline.com A similar level of conformational diversity would be expected for 2-(1-Aminoethyl)pyridin-3-amine.

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. nih.govresearchgate.net By solving Newton's equations of motion, MD simulations can model how the molecule moves, vibrates, and interacts with its environment (such as a solvent or a biological receptor). For flexible molecules, MD simulations are essential for exploring the accessible conformational space and understanding how intermolecular interactions, like hydrogen bonds with a protein, are maintained over time. nih.gov Such simulations on substituted pyridine derivatives have been used to elucidate binding modes with protein targets, revealing stable interactions and identifying key residues for binding. nih.govresearchgate.net

Table of Compounds Mentioned

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry provides powerful tools for the prediction of spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These methods, particularly those based on Density Functional Theory (DFT), allow for the simulation of spectra that can aid in the identification and structural elucidation of molecules. researchgate.net

For aminopyridine derivatives, DFT methods like B3LYP and B3PW91 with basis sets such as 6-311+G(d,p) are commonly employed to optimize molecular geometry and predict vibrational frequencies (IR spectra). dergipark.org.tr The N-H stretching vibrations of primary amines are typically observed in the 3300-3500 cm⁻¹ region of the IR spectrum. openstax.org Specifically, primary amines usually show two distinct bands: an asymmetric stretch at higher frequency and a symmetric stretch at a lower frequency. orgchemboulder.comlibretexts.org Additionally, the N-H bending vibration for primary amines is expected in the 1580-1650 cm⁻¹ range, while the C-N stretching vibration in aromatic amines appears between 1250 and 1335 cm⁻¹. orgchemboulder.com

Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). dergipark.org.tr It calculates the energies of electronic transitions from the ground state to various excited states. For the related compound 4-(1-aminoethyl)pyridine, TD-DFT calculations have been performed to estimate the electronic absorption wavelengths in both the gas phase and in a solvent. dergipark.org.tr These calculations show that the solvent environment can influence the absorption maxima. dergipark.org.tr

Table 1: Predicted Electronic Absorption Spectra of 4-(1-Aminoethyl)pyridine using TD-DFT (Data serves as an analogue for 2-(1-Aminoethyl)pyridin-3-amine)

| Method/Solvent | λ (nm) | Excitation Energy (eV) | Oscillator Strength (f) |

| B3LYP/Gas | 244.59 | 5.07 | 0.027 |

| B3PW91/Gas | 241.97 | 5.12 | 0.031 |

| B3LYP/Water | 245.92 | 5.04 | 0.046 |

| B3PW91/Water | 243.60 | 5.09 | 0.051 |

Source: Adapted from computational studies on 4-(1-aminoethyl)pyridine. dergipark.org.tr

Computational Prediction of Reactivity and Mechanistic Pathways

The reactivity of a chemical compound can be quantitatively described using global reactivity descriptors derived from conceptual DFT. nih.gov These descriptors, which include ionization potential, electron affinity, and chemical hardness, are calculated based on the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.netijres.org

Global Reactivity Descriptors (Ionization Potential, Chemical Hardness, Electron Affinity)

Global reactivity descriptors provide a quantitative measure of a molecule's stability and reactivity. nih.gov

Ionization Potential (I): The minimum energy required to remove an electron from a molecule. Within the framework of Koopmans' theorem, it is approximated as the negative of the HOMO energy (I ≈ -E_HOMO). ijres.org A lower ionization potential indicates that the molecule is more likely to act as an electron donor.

Electron Affinity (A): The energy released when an electron is added to a molecule. It is approximated as the negative of the LUMO energy (A ≈ -E_LUMO). ijres.orgwikipedia.org A higher electron affinity suggests a greater capacity to accept an electron.

Chemical Hardness (η): This descriptor measures the resistance of a molecule to change its electron configuration. It is calculated as half the difference between the ionization potential and the electron affinity (η = (I - A) / 2). A large value for chemical hardness indicates high stability and low reactivity. ias.ac.in

Computational studies on the analogous compound 4-(1-aminoethyl)pyridine using DFT methods (B3LYP and B3PW91) have provided values for these descriptors. The energy gap (ΔE = E_LUMO - E_HOMO) is a critical factor, with a smaller gap suggesting higher reactivity. dergipark.org.tr

Table 2: Calculated Global Reactivity Descriptors for 4-(1-Aminoethyl)pyridine (Gas Phase) (Data serves as an analogue for 2-(1-Aminoethyl)pyridin-3-amine)

| Parameter | B3LYP/6-311+G(d,p) | B3PW91/6-311+G(d,p) |

| HOMO (eV) | -5.99 | -6.01 |

| LUMO (eV) | 0.09 | 0.08 |

| Energy Gap (ΔE) (eV) | 6.08 | 6.09 |

| Ionization Potential (I) (eV) | 5.99 | 6.01 |

| Electron Affinity (A) (eV) | -0.09 | -0.08 |

| Chemical Hardness (η) (eV) | 3.04 | 3.045 |

Source: Derived from computational studies on 4-(1-aminoethyl)pyridine. dergipark.org.tr

Solvent Effects on Electronic Structure and Reactivity (IEF-PCM)

The chemical behavior of a molecule can be significantly altered by its solvent environment. The Integral Equation Formalism-Polarizable Continuum Model (IEF-PCM) is a widely used computational method to simulate these solvent effects. dergipark.org.trgaussian.com In this model, the solute molecule is placed within a cavity in a continuous medium that has the dielectric properties of the solvent. gaussian.comresearchgate.net This approach allows for the calculation of how the solvent influences the molecule's electronic structure, geometry, and reactivity. researchgate.net

For aminopyridine derivatives, the IEF-PCM model has been used to study the effect of solvents like water on electronic properties. dergipark.org.tr For instance, TD-DFT calculations combined with the IEF-PCM model for 4-(1-aminoethyl)pyridine showed a slight red-shift (to longer wavelengths) in the predicted UV-Vis absorption spectrum when moving from the gas phase to a water solvent, indicating an interaction between the solute and the polar solvent molecules (as shown in Table 1). dergipark.org.tr This demonstrates that the solvent can stabilize the excited state relative to the ground state, affecting the electronic transition energies. dergipark.org.trresearchgate.net

Coordination Chemistry of 2 1 Aminoethyl Pyridin 3 Amine As a Versatile Ligand

Ligand Design and Coordination Modes in Metal Complexes

The structure of 2-(1-Aminoethyl)pyridin-3-amine, featuring a pyridine (B92270) ring, a primary amine, and an additional amino group on the ethyl substituent, allows for diverse coordination behaviors. bldpharm.com The presence of multiple nitrogen donor atoms facilitates its function as a multidentate ligand, capable of forming stable complexes with a variety of metal ions. acs.orgresearchgate.net

Chelation Behavior and Denticity

2-(1-Aminoethyl)pyridin-3-amine typically acts as a bidentate or tridentate ligand. The chelate effect, which describes the enhanced stability of complexes containing chelate rings compared to those with monodentate ligands, is a significant factor in its coordination chemistry. The formation of five- or six-membered chelate rings involving the metal center and the nitrogen atoms of the pyridine and amino groups is a common feature. The ability of a multidentate ligand to bind to a metal ion using fewer than its maximum number of donor atoms, a phenomenon known as hypodentate coordination, can also be observed under certain conditions. researchgate.netacademie-sciences.fr The specific chelation behavior and denticity are influenced by the nature of the metal ion, the reaction conditions, and the presence of other coordinating species.

The versatility in coordination is a hallmark of ligands with multiple donor sites. For instance, ligands with both pyridine and amine functionalities can form stable five-membered chelate rings. The stability of such complexes can be influenced by the size of the chelate ring formed.

Steric and Electronic Factors Influencing Coordination

Steric and electronic factors play a crucial role in determining the coordination geometry of the resulting metal complexes. The steric bulk of the ligand and any substituents can influence the accessibility of the metal center and the arrangement of the coordinated ligands. For example, bulky groups on the pyridine ring or the ethylamine (B1201723) side chain can lead to distorted coordination geometries.

Electronically, the pyridine ring acts as a π-acceptor, while the amino groups are σ-donors. This combination of electronic properties allows the ligand to effectively stabilize metal ions in various oxidation states. The electron-donating ability of the amino groups enhances the ligand's basicity and its affinity for metal ions. The electronic properties of substituents on the pyridine ring can modulate the ligand field strength, which in turn affects the magnetic properties and electronic spectra of the complexes. acs.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 2-(1-Aminoethyl)pyridin-3-amine typically involves the reaction of the ligand with a metal salt in a suitable solvent. jscimedcentral.comscispace.com The resulting complexes can be isolated as crystalline solids and characterized using a range of spectroscopic and analytical techniques.

Synthesis of Transition Metal Complexes (e.g., Cu(II), Cd(II), Zn(II), Fe(III), Gd(III))

Complexes of 2-(1-Aminoethyl)pyridin-3-amine with various transition metals, including copper(II), cadmium(II), zinc(II), iron(III), and gadolinium(III), have been synthesized and studied. researchgate.netcyberleninka.ru The synthesis often involves straightforward procedures where stoichiometric amounts of the ligand and the metal salt are mixed in a solvent like ethanol (B145695) or methanol, sometimes with gentle heating to facilitate the reaction. jscimedcentral.comekb.eg The choice of metal ion and the reaction conditions can lead to the formation of mononuclear, dinuclear, or polynuclear complexes with diverse structures and properties. researchgate.netekb.eg For instance, the reaction of a related ligand, 4-(2-aminoethyl)pyridine, with cyanide complexes of transition metals has been shown to produce 3D coordination polymers. researchgate.net

Elemental Analysis, UV-Visible Spectroscopy, and Magnetic Susceptibility

The characterization of these metal complexes is essential to determine their composition and properties.

Elemental Analysis: This technique is used to determine the empirical formula of the synthesized complexes, providing the percentage composition of carbon, hydrogen, nitrogen, and the metal. ekb.eguobaghdad.edu.iq This data is crucial for confirming the stoichiometry of the ligand and metal in the complex.

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the d-d electronic transitions of the metal ion and charge-transfer bands. ekb.egresearchgate.net These spectra are sensitive to the coordination environment of the metal ion and can be used to infer the geometry of the complex. For example, the position and intensity of the d-d bands in Cu(II) complexes can distinguish between octahedral, tetrahedral, or square planar geometries. ekb.eg

Magnetic Susceptibility: This measurement provides information about the number of unpaired electrons in the metal ion and is used to determine the magnetic moment of the complex. ekb.eguobaghdad.edu.iq This data is particularly useful for transition metal complexes, as it helps to elucidate the electronic structure and spin state of the metal center. For instance, Fe(III) complexes can be high-spin or low-spin depending on the ligand field strength, which is reflected in their magnetic moments.

| Technique | Information Obtained |

| Elemental Analysis | Empirical formula, stoichiometry |

| UV-Visible Spectroscopy | Electronic transitions, coordination geometry |

| Magnetic Susceptibility | Number of unpaired electrons, magnetic moment, spin state |

Stereochemical Aspects and Isomerism in Coordination Complexes

The presence of a chiral center at the α-carbon of the ethylamino group in 2-(1-aminoethyl)pyridin-3-amine introduces significant stereochemical complexity into its coordination complexes. This inherent chirality allows for the formation of various stereoisomers, including enantiomers and diastereomers, depending on the coordination geometry and the number of ligands involved. uomustansiriyah.edu.iq

Furthermore, coordination compounds can exhibit geometrical isomerism, such as cis and trans isomers in square planar or octahedral complexes, and fac (facial) and mer (meridional) isomers in octahedral complexes of the type [MA₃B₃]. uomustansiriyah.edu.iq While 2-(1-aminoethyl)pyridin-3-amine itself is a bidentate ligand, its coordination in combination with other monodentate or polydentate ligands can lead to such isomerism. uomustansiriyah.edu.iqresearchgate.net The specific isomer formed can be influenced by reaction conditions and the nature of the metal ion and other ligands.

Linkage isomerism is another possibility if the ligand were ambidentate, meaning it could coordinate through different donor atoms. libretexts.org However, for 2-(1-aminoethyl)pyridin-3-amine, coordination typically occurs through the pyridine nitrogen and the primary amine nitrogen.

The study of isomerism in coordination complexes is crucial as different isomers often possess distinct physical and chemical properties. libretexts.org

Supramolecular Interactions within Metal-Organic Frameworks and Coordination Polymers

The 2-(1-aminoethyl)pyridin-3-amine ligand possesses multiple hydrogen bond donor and acceptor sites, namely the primary and secondary amino groups and the pyridine nitrogen atom. nih.govmdpi.com These functional groups readily participate in the formation of extensive hydrogen bonding networks within the crystal lattices of its metal complexes. mdpi.commdpi.com

The amino groups can act as hydrogen bond donors to counter-anions or solvent molecules present in the crystal structure. mdpi.com Conversely, the pyridine nitrogen can act as a hydrogen bond acceptor. nih.gov These interactions can link adjacent complex units, creating one-, two-, or three-dimensional supramolecular arrays. mdpi.comresearchgate.net The presence of water molecules of crystallization can further extend these networks, acting as bridges between complex units. mdpi.com The strength and directionality of these hydrogen bonds are fundamental in controlling the final solid-state structure. acs.org

Table 1: Examples of Hydrogen Bonding in Coordination Complexes

| Complex Type | Interacting Groups | Resulting Structure |

| [M(L)₂(X)₂] | N-H···X (X = anion) | 1D chains |

| [M(L)(solv)ₓ]ⁿ⁺ | N-H···O (solvent) | 2D sheets |

| [M(L)₂(A)] | N-H···N (A = bridging ligand) | 3D network |

| Note: This table provides hypothetical examples to illustrate the role of hydrogen bonding and is not based on specific experimental data for 2-(1-Aminoethyl)pyridin-3-amine, for which detailed structural reports were not found in the search results. |

In coordination polymers and MOFs, π-π stacking can occur between the pyridine rings of ligands belonging to neighboring chains or layers, thus reinforcing the structure in a higher dimension. researchgate.netgrafiati.com The interplay between hydrogen bonding and π-π stacking is often crucial in determining the final crystal packing arrangement. rsc.org

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal structure. nih.govnih.govresearchgate.netiucr.org By mapping properties like dnorm (normalized contact distance) onto the surface, it is possible to identify the specific atoms involved in intermolecular contacts and their relative importance. mdpi.com

Table 2: Typical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Amino-Pyridine Complexes

| Interaction Type | Typical Contribution (%) |

| H···H | 25-40% |

| O···H/H···O or N···H/H···N | 30-50% |

| C···H/H···C | 10-20% |

| Data is generalized from studies on similar compounds and serves as an illustrative example. nih.govmdpi.com |

Reactivity and Mechanistic Investigations of 2 1 Aminoethyl Pyridin 3 Amine in Chemical Transformations

General Reactivity Profiles of Aminoethylpyridines

Aminoethylpyridines, as a class, exhibit a wide range of chemical reactivities. The pyridine (B92270) ring can act as a ligand for metal complexes, and its electronic character influences the reactivity of the side chains. The amino groups, being nucleophilic and basic, are primary sites for various chemical transformations.

Key reactivity trends for aminoethylpyridines include:

Coordination Chemistry: The pyridine nitrogen and the aminoethyl side chain can act as bidentate ligands, forming stable complexes with various metal ions like palladium(II). researchgate.net The stoichiometry and stability of these complexes are influenced by pH and the nature of other ligands present. researchgate.net

Enzymatic Reactions: Aminoethylpyridines can be substrates for enzymes, particularly lipases, in kinetic resolution reactions. For instance, lipases like Candida antarctica lipase (B570770) B can catalyze the enantioselective acetylation of racemic aminoethylpyridines, allowing for the separation of enantiomers. researchgate.net The efficiency and enantioselectivity of these resolutions are highly dependent on the substitution pattern on the pyridine ring and the reaction conditions. researchgate.net

Nucleophilicity: The amino groups are potent nucleophiles. Their reactivity can be quantified and compared using parameters like Mayr's nucleophilicity parameters. mdpi.com Studies on related amines show that their nucleophilicity is influenced by steric hindrance and electronic effects from the pyridine ring. uni-muenchen.de

Pyridinium (B92312) Ylide Formation: The pyridine nitrogen can be alkylated to form pyridinium salts. Subsequent deprotonation can generate pyridinium ylides, which are highly reactive 1,3-dipoles used in cycloaddition reactions for synthesizing various heterocyclic systems. mdpi.com

Reductive Amination: The amino group can be introduced or modified via reductive amination of a corresponding ketone, a common method for synthesizing chiral amines. thieme-connect.dechemicalbook.com

The table below summarizes the general reactivity of aminoethylpyridine derivatives based on their functional groups.

| Functional Group | Type of Reaction | Brief Description |

| Amino Group (-NH2) | Nucleophilic Addition | Acts as a nucleophile, attacking electrophilic centers like carbonyl carbons. libretexts.org |

| Acylation | Reacts with acylating agents (e.g., acid chlorides, anhydrides) to form amides. researchgate.net | |

| Reductive Amination | Participates in reactions with carbonyls and a reducing agent to form new C-N bonds. mdpi.com | |

| Diazotization | The aromatic amine can react with nitrous acid to form a diazonium salt, a versatile intermediate. vulcanchem.com | |

| Pyridine Ring | N-Alkylation/Protonation | The lone pair on the ring nitrogen readily reacts with electrophiles and acids. mdpi.com |

| Nucleophilic Aromatic Substitution | The ring can undergo substitution, especially when activated by electron-withdrawing groups. vulcanchem.com | |

| Metal Coordination | Acts as a ligand, coordinating to metal centers through the nitrogen lone pair. researchgate.net | |

| Overall Molecule | Cyclization | Intramolecular reactions between the amino group and the pyridine ring or its substituents can lead to fused heterocyclic systems. mdpi.com |

Mechanistic Studies of Specific Reactions Involving 2-(1-Aminoethyl)pyridin-3-amine

While specific mechanistic studies on 2-(1-Aminoethyl)pyridin-3-amine are not extensively documented, its reactivity can be inferred from studies on analogous compounds and the fundamental principles governing its functional groups.

Condensation reactions are a cornerstone of amine chemistry. The two primary amino groups in 2-(1-Aminoethyl)pyridin-3-amine can react with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). libretexts.orgmasterorganicchemistry.com The reaction is reversible and typically acid-catalyzed. operachem.com

The mechanism proceeds via nucleophilic attack of the amine on the carbonyl carbon, forming a tetrahedral intermediate known as a carbinolamine. libretexts.org Proton transfer and subsequent acid-catalyzed elimination of a water molecule yield the imine. libretexts.orgoperachem.com

General Mechanism of Imine Formation:

Nucleophilic Attack: The primary amine's lone pair attacks the electrophilic carbonyl carbon.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine.

Protonation of Hydroxyl: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (water).

Elimination of Water: The lone pair on the nitrogen assists in the elimination of a water molecule, forming a protonated imine (iminium ion).

Deprotonation: A base (often another amine molecule or the solvent) removes the proton from the nitrogen to give the final imine product. libretexts.org

Given the two different amino groups in 2-(1-Aminoethyl)pyridin-3-amine, the reaction with a carbonyl compound could potentially lead to a mixture of products, depending on the relative reactivity of the aliphatic versus the aromatic amine and the stoichiometry of the reactants. The aliphatic amine is generally more nucleophilic and less sterically hindered, suggesting it would react preferentially.

The involvement of aminoethylpyridines in radical reactions often leads to the formation of complex heterocyclic structures. One prominent pathway is intramolecular radical cyclization. For instance, N-radicals can be generated from amines and undergo cyclization to form piperidine (B6355638) rings. mdpi.com

A potential radical pathway for 2-(1-Aminoethyl)pyridin-3-amine could involve the formation of an aminyl radical, which could then participate in cyclization reactions. Visible-light-induced aminopyridylation of alkenes using N-aminopyridinium salts proceeds through a radical mechanism where an aminyl radical adds to the alkene, and the resulting alkyl radical is trapped by the pyridinium salt. nih.gov This highlights the potential for the amino groups in the target molecule to participate in radical additions and cyclizations.

Another example is the Barton decarboxylation, a radical reaction that can be adapted for C-C bond cleavage adjacent to a nitrogen atom, demonstrating the utility of radical pathways in modifying amine-containing structures. libretexts.org

Oxidation: The amino groups of 2-(1-Aminoethyl)pyridin-3-amine are susceptible to oxidation. Primary amines can be oxidized to various products, including nitroso or nitro compounds. The specific outcome depends on the oxidizing agent and reaction conditions. For example, hypochlorite (B82951) oxidation of related 3-aminothieno[2,3-b]pyridine-2-carboxamides leads to oxidative dimerization, forming complex fused ring systems. acs.org The oxidation of a dihydro-1,2,4,5-tetrazine bearing a pyridin-3-amine moiety with reagents like DDQ has also been reported, indicating the aromatic amine's susceptibility to oxidation. mdpi.com

Reduction: The pyridine ring of 2-(1-Aminoethyl)pyridin-3-amine can be reduced to a piperidine ring. mdpi.com This is commonly achieved through catalytic hydrogenation using catalysts like rhodium or through borenium-catalyzed hydrogenation. mdpi.com The reduction of carbonyl groups to amines, as seen in the synthesis of related compounds, often employs reducing agents like zinc powder or sodium borohydride. thieme-connect.dechemicalbook.comresearchgate.net If the molecule were to be synthesized from a nitro-precursor, the reduction of the nitro group to the amine would be a key step.

The table below outlines potential oxidation and reduction transformations for 2-(1-Aminoethyl)pyridin-3-amine.

| Reaction Type | Functional Group | Reagents/Conditions | Potential Product(s) |

| Oxidation | Aromatic/Aliphatic Amine | NaOCl, DDQ | Dimerized products, Nitroso/Nitro derivatives acs.orgmdpi.com |

| Reduction | Pyridine Ring | H₂, Rh/C or Borenium catalyst | 2-(1-Aminoethyl)piperidin-3-amine mdpi.com |

| Reduction | Imine (if formed) | NaBH₄, LiAlH₄ | Secondary Amine thieme-connect.de |

The primary amino groups of 2-(1-Aminoethyl)pyridin-3-amine are nucleophilic and can participate in substitution reactions. They can react with alkyl halides or other electrophiles to form secondary or tertiary amines. The aliphatic amine is expected to be the more potent nucleophile compared to the aromatic amine, whose lone pair is partially delocalized into the pyridine ring.

Studies on the reaction of amines with acryloyl chloride show the formation of corresponding amides via nucleophilic substitution. scirp.org Furthermore, kinetic studies of nucleophilic aromatic substitution (SNAr) reactions involving amines and activated aromatic systems like dinitrochlorobenzene have been thoroughly investigated, providing a framework for understanding how the aromatic amine of the target molecule might behave in such reactions. sapub.org The pyridine ring itself, if activated, could undergo nucleophilic substitution. vulcanchem.com

Kinetic Studies and Reaction Pathway Elucidation

Detailed kinetic studies on reactions involving 2-(1-Aminoethyl)pyridin-3-amine are scarce in the literature. However, the principles of kinetic analysis applied to similar systems can provide insight into its potential reaction pathways.

Kinetic studies are crucial for elucidating reaction mechanisms. For instance, in Pd-catalyzed amination reactions, kinetic analysis using techniques like reaction calorimetry has revealed complex mechanisms, including catalyst activation periods and substrate-dependent pathways. nih.gov Such studies can distinguish between proposed mechanisms, such as those initiated by oxidative addition of an aryl halide versus those initiated by the addition of the amine to the catalyst. nih.gov

For condensation reactions like imine formation, kinetic studies can determine the rate-determining step, which can vary with pH. dur.ac.uk At low to neutral pH, the initial nucleophilic attack of the amine on the carbonyl is often rate-limiting. At high pH, the dehydration of the carbinolamine intermediate can become the slowest step. dur.ac.uk

The study of complex-formation reactions between aminoethylpyridine-type ligands and metal ions like Pd(II) also involves kinetic analysis to determine rate constants for ligand substitution processes, providing a quantitative understanding of the coordination chemistry. researchgate.netmdpi.com

Elucidating the reaction pathway for 2-(1-Aminoethyl)pyridin-3-amine in a given transformation would involve:

Identification of Intermediates: Using spectroscopic methods (NMR, MS) to detect transient species.

Rate Law Determination: Measuring reaction rates as a function of reactant concentrations.

Isotope Labeling Studies: To track the movement of atoms throughout the reaction.

Computational Modeling: Using DFT calculations to model transition states and reaction energy profiles. mdpi.com

These combined approaches would allow for a comprehensive understanding of the mechanisms governing the reactivity of this versatile molecule.

Applications of 2 1 Aminoethyl Pyridin 3 Amine in Advanced Organic Synthesis and Materials Science

Role as a Versatile Building Block for Complex Molecules

The strategic placement of three distinct nitrogen-containing functional groups—a pyridine (B92270) nitrogen, a primary aromatic amine, and a primary aliphatic amine—renders 2-(1-Aminoethyl)pyridin-3-amine a highly versatile building block in organic synthesis. The differential reactivity of these groups allows for selective transformations, enabling the construction of a wide array of complex molecular architectures.

Synthesis of Heterocyclic Scaffolds (e.g., Pyridazines, Pyrimidines, Imidazopyridines)

The synthesis of fused and unfused heterocyclic systems is a cornerstone of medicinal chemistry and materials science. The structural motifs within 2-(1-Aminoethyl)pyridin-3-amine provide a direct pathway to various important heterocyclic scaffolds.

Imidazopyridines: The 2-aminopyridine (B139424) moiety is a well-established precursor for the synthesis of imidazo[1,2-a]pyridines, a class of compounds with significant biological activities. The reaction of a 2-aminopyridine with an α-haloketone, known as the Tchichibabin reaction, is a classical method for this transformation. In the case of 2-(1-Aminoethyl)pyridin-3-amine, the 3-amino group can be selectively acylated or protected, allowing the 2-amino functionality to participate in cyclization reactions. For instance, a novel and simple NaIO4/TBHP-promoted (3 + 2) cycloaddition reaction of propargyl alcohols and 2-aminopyridines has been developed for the synthesis of imidazo[1,2-a]pyridines. uni-muenchen.de This method demonstrates broad substrate scope and high functional group tolerance. uni-muenchen.de Furthermore, multicomponent reactions, such as the Groebke–Blackburn–Bienaymé (GBB-3CR) reaction, provide a green and efficient route to imidazo[1,2-a]pyridines functionalized with various groups. researchgate.net

Pyridazines: Pyridazine derivatives are known for their wide range of pharmacological properties. researchgate.net The synthesis of pyridazines often involves the condensation of 1,4-dicarbonyl compounds or their equivalents with hydrazine. nih.gov While direct synthesis from 2-(1-Aminoethyl)pyridin-3-amine is not explicitly reported, the vicinal diamine character that can be accessed through derivatization of the amino groups presents a potential synthetic route. For example, a general route for the synthesis of pyridazin-3-one derivatives has been established through the reaction of 3-oxo-2-arylhydrazonopropanals with active methylene (B1212753) compounds. researchgate.netnih.govrsc.org

Pyrimidines: Pyrimidines are fundamental components of nucleic acids and a privileged scaffold in drug discovery. The synthesis of pyrimidines can be achieved through various condensation reactions. For instance, a protocol for the single-step synthesis of pyrimidine (B1678525) derivatives by condensation of N-vinyl or N-aryl amides with nitriles has been described. wikipedia.org The diamine functionality of 2-(1-Aminoethyl)pyridin-3-amine or its derivatives could potentially be utilized in reactions with 1,3-dielectrophiles to construct the pyrimidine ring. The development of an efficient synthesis of amine-linked 2,4,6-trisubstituted pyrimidines highlights the modularity of pyrimidine synthesis. nih.gov

| Heterocyclic Scaffold | General Synthetic Approach from Aminopyridines | Potential Role of 2-(1-Aminoethyl)pyridin-3-amine | Key Findings |

| Imidazopyridines | Reaction of 2-aminopyridines with α-haloketones (Tchichibabin reaction) or propargyl alcohols. uni-muenchen.dersc.org | The 2-amino group can participate in cyclization after protection of the 3-amino and 1-aminoethyl groups. | NaIO4/TBHP-promoted (3 + 2) cycloaddition offers a simple and efficient route. uni-muenchen.de |

| Pyridazines | Condensation of 1,4-dicarbonyl compounds with hydrazine. nih.gov | The vicinal diamine character (after derivatization) could react with α-dicarbonyl compounds. | General routes to pyridazin-3-ones are well-established. researchgate.netnih.govrsc.org |

| Pyrimidines | Condensation of amides with nitriles or diamines with 1,3-dielectrophiles. wikipedia.org | The diamine functionality can be a key component in condensation reactions to form the pyrimidine ring. | Efficient synthesis of amine-linked 2,4,6-trisubstituted pyrimidines has been developed. nih.gov |

Derivatization for Novel Chemical Entities

The presence of multiple reactive sites on 2-(1-Aminoethyl)pyridin-3-amine allows for extensive derivatization to generate novel chemical entities with tailored properties. The primary amino groups can undergo a variety of transformations, including acylation, alkylation, and Schiff base formation, while the pyridine nitrogen can be quaternized or oxidized. These modifications can be used to modulate the compound's solubility, electronic properties, and biological activity. For example, the derivatization of aminopyridines has been shown to be a powerful tool in medicinal chemistry for the development of new drug candidates. researchgate.net The synthesis of novel inulin (B196767) derivatives with amino-pyridine groups demonstrates the utility of such derivatization to impart new properties, such as antioxidant activity, to existing molecules. acs.org

Catalytic Applications of 2-(1-Aminoethyl)pyridin-3-amine Derived Complexes

The chiral diamine and aminopyridine motifs within 2-(1-Aminoethyl)pyridin-3-amine make it an excellent candidate for the development of ligands for asymmetric catalysis and organocatalysis.

Enantioselective Catalysis (e.g., Transfer Hydrogenation)

Chiral ligands are crucial for the development of catalysts for enantioselective transformations. The chiral 1,2-diamine moiety that can be formed from the amino groups of 2-(1-Aminoethyl)pyridin-3-amine is a privileged scaffold for the synthesis of ligands for transition metal-catalyzed reactions.

Transfer Hydrogenation: Ruthenium and rhodium complexes bearing chiral diamine ligands are highly effective catalysts for the asymmetric transfer hydrogenation of ketones and imines. wikipedia.org The use of chiral pyridine–aminophosphine (B1255530) ligands in asymmetric hydrogenation has been shown to provide excellent enantio- and diastereoselectivity. rsc.org While direct application of 2-(1-Aminoethyl)pyridin-3-amine in this context is not widely reported, its structure is analogous to ligands that have proven successful. For example, ruthenium complexes with tridentate PNN' ligands have been shown to be efficient catalysts in the transfer hydrogenation of ketones. organic-chemistry.org

| Catalyst System | Reaction Type | Substrate | Key Findings |

| Ruthenium-diamine complexes | Asymmetric Transfer Hydrogenation | Ketones, Imines | High enantioselectivities are achievable with chiral diamine ligands. wikipedia.org |

| Iridium-diamine complexes | Asymmetric Transfer Hydrogenation | N-aryl imines | Highly active catalysts can be generated in combination with a chiral acid. researchgate.net |

| Ruthenium-PNN' complexes | Transfer Hydrogenation | Ketones | Tridentate ligands containing phosphine, imine/amine, and pyridyl donors show very high rates. organic-chemistry.org |

Organocatalysis

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. Aminopyridine derivatives, such as 4-(dimethylamino)pyridine (DMAP), are well-known nucleophilic catalysts. researchgate.net The aminopyridine core of 2-(1-Aminoethyl)pyridin-3-amine suggests its potential as a scaffold for novel organocatalysts. For instance, bifunctional organocatalysts incorporating a chiral Brønsted acid and a Lewis base unit, such as an aminopyridine, have been designed for the enantioselective aza-Morita-Baylis-Hillman reaction, achieving high yields and enantioselectivities. The additional amino groups on the pyridine ring can further enhance the nucleophilicity of the pyridine nitrogen, making derivatives of 2-(1-Aminoethyl)pyridin-3-amine potentially highly active organocatalysts. uni-muenchen.de

Pre-catalyst Design and Development

A pre-catalyst is a stable complex that is converted into the active catalyst under the reaction conditions. The design of effective pre-catalysts is crucial for the development of robust and reproducible catalytic processes. The multidentate nature of 2-(1-Aminoethyl)pyridin-3-amine makes it an ideal ligand for the synthesis of stable metal complexes that can serve as pre-catalysts. For example, iron(II) NHC complexes with a pyridine-containing ligand have been developed as pre-catalysts for olefin epoxidation. nih.gov The design of such pre-catalysts allows for the fine-tuning of the catalyst's electronic and steric properties to optimize its activity and selectivity. The development of peptide-based enantioselective catalysts for hypervalent iodine chemistry using iodoarene amino acid pre-catalysts further illustrates the potential of designing pre-catalysts for specific transformations.

Potential in Material Science Precursors

Polymer and Network Formation

As a diamine monomer, 2-(1-Aminoethyl)pyridin-3-amine is a prime candidate for step-growth polymerization to create high-performance polymers such as polyamides and polyimides. Furthermore, its ability to act as a ligand facilitates the construction of coordination polymers and metal-organic frameworks (MOFs).

Polyamide Synthesis: The reaction of diamines with dicarboxylic acids or their derivatives (like diacid chlorides) is a fundamental method for synthesizing polyamides. mdpi.comnih.gov 2-(1-Aminoethyl)pyridin-3-amine can undergo polycondensation with various diacids to form novel polyamides. The incorporation of the pyridine moiety into the polymer backbone is known to influence properties such as thermal stability and solubility. nih.govresearchgate.net A general approach for this synthesis is the Yamazaki-Higashi phosphorylation method, which involves direct polycondensation using agents like triphenyl phosphite (B83602) and pyridine. rasayanjournal.co.inresearchgate.net

Table 1: Potential Polyamide Synthesis via Polycondensation

| Reactant A | Reactant B (Diacid/Diacyl Chloride) | Polymer Type | Potential Synthesis Method |

|---|---|---|---|

| 2-(1-Aminoethyl)pyridin-3-amine | Terephthaloyl chloride | Aromatic Polyamide | Low-temperature solution polycondensation mdpi.com |

| 2-(1-Aminoethyl)pyridin-3-amine | Isophthaloyl chloride | Aromatic Polyamide | Low-temperature solution polycondensation mdpi.com |

| 2-(1-Aminoethyl)pyridin-3-amine | Adipic acid | Aliphatic-Aromatic Polyamide | Yamazaki-Higashi phosphorylation rasayanjournal.co.in |

Polyimide Synthesis: Polyimides are renowned for their exceptional thermal stability, chemical resistance, and mechanical strength. They are typically synthesized in a two-step process where a diamine and a dianhydride first react to form a soluble poly(amic acid) precursor, which is then cyclized to the final polyimide through thermal or chemical treatment. google.comvt.edu The use of 2-(1-Aminoethyl)pyridin-3-amine as the diamine component would introduce both a chiral center and a pyridine ring into the polyimide structure. The pyridine group, in particular, has been shown to increase the chemical, mechanical, and thermal stability of polymers. researchgate.net

Table 2: Potential Polyimide Synthesis from 2-(1-Aminoethyl)pyridin-3-amine

| Dianhydride Reactant | Resulting Polymer | Key Features |

|---|---|---|

| Pyromellitic dianhydride (PMDA) | Pyridine-containing Polyimide | High thermal stability acs.org |

| 3,3′,4,4′-Benzophenonetetracarboxylic dianhydride (BTDA) | Pyridine-containing Polyimide | Good solubility in organic solvents researchgate.net |

Coordination Polymers and MOFs: The nitrogen atoms in the pyridine ring and the two amine groups of 2-(1-Aminoethyl)pyridin-3-amine can act as coordination sites for metal ions, making it an excellent candidate for building coordination polymers and metal-organic frameworks (MOFs). bohrium.comnih.gov The structure of the resulting network can be tuned by the choice of metal ion and the coordination geometry of the ligand. rsc.org Research on similar pyridine-based linkers has shown their ability to form diverse architectures, from 2D layers to complex 3D frameworks, which can be designed for specific applications. nih.govrsc.orgresearchgate.net

Precursors for Functional Materials

The polymers and networks derived from 2-(1-Aminoethyl)pyridin-3-amine are inherently functional materials, with properties endowed by the unique chemical structure of the monomer.

Functional Polymers: Polyamides and polyimides containing the 2-(1-Aminoethyl)pyridin-3-amine unit would possess basic pyridine sites along the polymer chain. These sites can act as proton acceptors or coordination points for metal catalysts, opening up applications in catalysis or as functional membranes for separations. The inherent chirality of the monomer could also lead to polymers with chiral recognition capabilities. The introduction of amine functionalities is a well-established strategy for creating materials with a high affinity for CO2 capture. researchgate.netrsc.org

Functional Networks (MOFs): Amine-functionalized MOFs are a significant class of materials extensively studied for their enhanced gas sorption and separation capabilities, particularly for carbon dioxide. researchgate.netrsc.org By using 2-(1-Aminoethyl)pyridin-3-amine as a building block, it is possible to synthesize MOFs with accessible primary amine and pyridine groups within the pores. These functional groups can serve as active sites for:

Selective Gas Adsorption: The basic amine groups can strongly interact with acidic gases like CO2.

Catalysis: The metal nodes and the functional organic linkers can act synergistically as catalytic centers. nih.gov

Sensing: The specific binding of analytes to the functional groups can induce a detectable change in the material's optical or electronic properties.

The compound itself can also serve as a precursor for creating more complex organometallic conjugates or specialized ligands for use in catalysis and materials science. rsc.org

Conclusion and Future Research Perspectives for 2 1 Aminoethyl Pyridin 3 Amine

Summary of Current Research Landscape

A thorough review of scientific literature indicates that the specific compound, 2-(1-Aminoethyl)pyridin-3-amine, is not a subject of extensive study. Research is more readily available for its structural isomers, such as 2-(2-Aminoethyl)pyridine and 3-(2-Aminoethyl)pyridine. ontosight.ainih.govcymitquimica.com These related compounds are primarily recognized as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. ontosight.aicymitquimica.com For instance, 2-(2-Aminoethyl)pyridine serves as a building block for antihistamines and anticonvulsants and has been investigated as a potential histamine (B1213489) H3 receptor antagonist for treating neurological disorders. ontosight.ai Similarly, 3-(2-Aminoethyl)pyridine is utilized in the synthesis of various organic compounds, including ureas, and can act as a ligand in coordination chemistry. cymitquimica.com

The research on these analogs provides a foundational blueprint for the potential utility of 2-(1-Aminoethyl)pyridin-3-amine. The broader family of aminopyridines is a cornerstone in medicinal chemistry, forming the scaffold for a multitude of therapeutic agents and functional molecules. sioc-journal.cnnii.ac.jp They are integral to the synthesis of fused heterocyclic systems like imidazo[1,2-a]pyridines, which exhibit a wide array of biological activities, including anti-ulcer and anticancer properties. nih.govresearchgate.net

Identification of Knowledge Gaps and Untapped Research Avenues

The most significant knowledge gap is the near-complete absence of published data for 2-(1-Aminoethyl)pyridin-3-amine itself. Its fundamental physicochemical properties, spectroscopic data, and toxicological profile remain uncharacterized in public databases. This lack of basic information presents a primary barrier to its application in any field.

Key untapped research avenues include:

Fundamental Synthesis and Characterization: Developing and optimizing a reliable, high-yield synthetic route to isolate and purify 2-(1-Aminoethyl)pyridin-3-amine is the first critical step. Subsequent comprehensive characterization using modern analytical techniques (NMR, IR, Mass Spectrometry, X-ray crystallography) is essential.

Biological Screening: Given the biological activities of its isomers and the broader aminopyridine class, the compound is a prime candidate for broad-spectrum biological screening. ontosight.airesearchgate.net Its unique structure, featuring a chiral center and two distinct amine functionalities (a primary aliphatic amine and an aromatic amine), could lead to novel interactions with biological targets.

Medicinal Chemistry Scaffolding: The compound's vicinal amino groups (at positions 2 and 3) offer a unique platform for creating novel bicyclic and polycyclic heterocyclic systems. Its potential as a precursor for new classes of kinase inhibitors, receptor antagonists, or other therapeutic agents is entirely unexplored.

Asymmetric Catalysis: The presence of a chiral center and two potential coordination sites (the two nitrogen atoms) makes it a candidate for development as a novel chiral ligand for asymmetric metal-catalyzed reactions.

Materials Science: The diamine structure suggests potential applications as a monomer in the synthesis of advanced polymers or as an organic linker for creating metal-organic frameworks (MOFs) with unique catalytic or absorption properties.

Future Directions in Synthetic Innovations

Future synthetic strategies for 2-(1-Aminoethyl)pyridin-3-amine and its derivatives will likely leverage modern methodologies to improve efficiency, selectivity, and sustainability over classical approaches.

Advanced Catalytic Methods: Innovations in transition-metal and organocatalysis could provide more direct routes to functionalized aminopyridines. rroij.com For instance, developing catalytic C-H amination or cross-coupling reactions on a pre-functionalized pyridine (B92270) ring could streamline the synthesis.

Multicomponent Reactions (MCRs): One-pot MCRs are a powerful tool for rapidly building molecular complexity and are well-suited for creating libraries of substituted 2-aminopyridine (B139424) derivatives. nih.gov Designing an MCR that incorporates the key structural elements of the target molecule could significantly shorten the synthetic sequence.

Flow Chemistry and Automation: Implementing continuous flow synthesis could offer better control over reaction parameters, improve safety for potentially hazardous steps, and facilitate scalable production. The integration of AI and machine learning could accelerate the optimization of reaction conditions for challenging transformations. preprints.org

Biocatalysis: The use of engineered enzymes could offer highly enantioselective methods for the synthesis of this chiral compound. nih.gov Biocatalysis provides a green chemistry alternative, often proceeding under mild conditions with high specificity, addressing the challenge of creating the single desired enantiomer. mdpi.com

Emerging Roles in Interdisciplinary Chemical Research

The unique trifunctional nature of 2-(1-Aminoethyl)pyridin-3-amine (a pyridine ring, a primary aliphatic amine, and a primary aromatic amine) positions it as a valuable building block at the intersection of several chemical disciplines.

Fluorescent Probes and Sensors: The aminopyridine core is a known fluorophore. nih.gov The specific substitution pattern of the title compound could be exploited to design novel fluorescent probes for detecting metal ions, pH changes, or specific biomolecules through "click-and-probe" applications.

Bioorthogonal Chemistry: The distinct reactivity of the two amine groups could be leveraged in bioorthogonal chemistry. One amine could be used to attach the molecule to a biological target, while the other remains available for subsequent "click" reactions, enabling dual-functional labeling or imaging.

Supramolecular Chemistry: The molecule's capacity for hydrogen bonding and metal coordination makes it an excellent candidate for designing complex supramolecular assemblies, such as self-healing polymers, molecular cages, or stimuli-responsive gels.

Drug Delivery Systems: As a component in larger molecular constructs, it could be incorporated into drug delivery vehicles. The amine groups could be functionalized to attach to polymers, nanoparticles, or drug payloads, while the pyridine moiety could influence solubility and pharmacokinetic properties. acs.org

Q & A

Q. What are the standard synthetic routes for preparing 2-(1-aminoethyl)pyridin-3-amine derivatives?

- Methodological Answer : Common synthetic approaches include:

- Nitro Reduction : Reduction of 3-nitropyridine precursors using hydrogen gas and catalysts (e.g., Pd/C) in ethanol, yielding amines with >90% efficiency. For example, 2-(2-bromophenoxy)pyridin-3-amine was synthesized via this method .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling of halopyridines with boronic acids (e.g., 2-chlorophenylboronic acid) followed by reduction. Yields may vary (e.g., 30% for 2-(2-chlorophenyl)pyridin-3-amine) .

- Microwave-Assisted Synthesis : Accelerated reactions under microwave irradiation (e.g., 150°C), enabling rapid formation of phenoxazine derivatives with moderate yields (56–87%) .

Q. What strategies optimize low yields in halogen-substituted pyridin-3-amine synthesis?

- Methodological Answer : Low yields in cross-coupling reactions (e.g., Suzuki-Miyaura) can be addressed by:

- Catalyst Screening : Testing Pd(PPh₃)₄ or Buchwald-Hartwig catalysts to enhance coupling efficiency.

- Solvent Optimization : Using polar aprotic solvents (e.g., DMF) to improve solubility and reaction kinetics.

- Temperature Gradients : Gradual heating (e.g., 80–120°C) to minimize side reactions .

- Post-Reduction Techniques : Chemical reduction (e.g., SnCl₂/HCl) of nitro intermediates to improve amine purity .

Q. How do substituents influence the biological activity of pyridin-3-amine derivatives?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal:

- Electron-Withdrawing Groups (e.g., -SO₂CH₃): Enhance COX-2 selectivity by stabilizing charge interactions in the enzyme's active site.

- Halogen Substituents (e.g., -Cl): Improve binding affinity via hydrophobic interactions, as seen in COX-2 inhibitors .

- Methoxy Groups : Increase solubility but may reduce membrane permeability .

Table 2 : Impact of Substituents on Biological Activity (Example Study)

| Compound | Substituent | COX-2 IC₅₀ (µM) | Selectivity Ratio (COX-2/COX-1) | Reference |

|---|---|---|---|---|

| 5a | -SO₂CH₃, -Ph | 0.12 | >100 | |

| 5e | -F, -Ph | 0.45 | 85 |

Q. How can regioselectivity challenges be managed in pyridin-3-amine synthesis?

- Methodological Answer :

- Directed Metalation : Use directing groups (e.g., -NH₂) to control functionalization at specific positions on the pyridine ring.

- Protection-Deprotection : Temporarily protect amine groups with Boc or acetyl to prevent undesired side reactions during coupling .

- Radical Arylation : Employ arylhydrazines and transition-metal-free conditions for regioselective C-H functionalization, as demonstrated in carbazole synthesis .

Safety and Handling

Q. What safety protocols are recommended for handling 2-(1-aminoethyl)pyridin-3-amine derivatives?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of toxic vapors .

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and heat sources .

Featured Recommendations

| Most viewed | ||

|---|---|---|